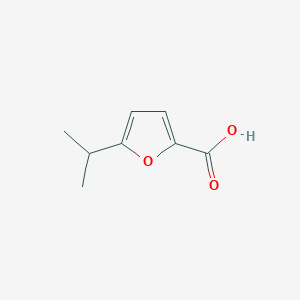
2-Furancarboxylic acid, 5-(1-methylethyl)-
描述
2-Furancarboxylic acid, 5-(1-methylethyl)- is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a carboxylic acid group and an isopropyl group at the 5-position
作用机制
Target of Action
Carboxylic acids often interact with various enzymes and receptors in the body, influencing biochemical processes .
Biochemical Pathways
They can be converted into various intermediates of glycolysis and the citric acid cycle, allowing them to integrate into the cellular respiration pathway .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .
Result of Action
Carboxylic acids can undergo various reactions, including decarboxylation, which results in the loss of a carbon dioxide molecule .
Action Environment
The action, efficacy, and stability of 5-Isopropylfuran-2-carboxylic acid can be influenced by various environmental factors. For instance, the shift towards sustainable and “green” chemical feedstocks has led to an increased interest in chemicals derived from biomass, such as furans .
生化分析
Biochemical Properties
Furan derivatives have been found to play roles in various biochemical reactions They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Furan derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Furan derivatives are known to be involved in various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-furancarboxylic acid, 5-(1-methylethyl)- typically involves the functionalization of furfural or its derivatives. One common method is the Friedel-Crafts acylation of furfural with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes involving biomass-derived furfural. The process includes the selective oxidation of furfural to 2-furancarboxylic acid, followed by alkylation with isopropyl halides. Catalysts such as palladium or platinum on carbon are often employed to enhance the reaction efficiency and selectivity.
Types of Reactions:
Oxidation: 2-Furancarboxylic acid, 5-(1-methylethyl)- can undergo oxidation reactions to form various derivatives. For instance, oxidation with hydrogen peroxide in the presence of a catalyst can yield 5-isopropyl-2-furancarboxylic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts such as manganese dioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, Lewis acids.
Major Products Formed:
Oxidation: 5-Isopropyl-2-furancarboxylic acid.
Reduction: 5-Isopropyl-2-furanmethanol.
Substitution: Various substituted furans depending on the reagents used.
科学研究应用
2-Furancarboxylic acid, 5-(1-methylethyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to act as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of polymers and resins, contributing to the development of sustainable materials.
相似化合物的比较
2-Furancarboxylic acid: Lacks the isopropyl group, making it less hydrophobic and potentially less active in certain biological contexts.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and suitable for different applications, such as in the production of polyesters.
5-Hydroxymethylfurfural: A precursor in the synthesis of various furan derivatives, including 2-furancarboxylic acid, 5-(1-methylethyl)-.
Uniqueness: 2-Furancarboxylic acid, 5-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group enhances its hydrophobicity and may influence its reactivity and biological activity compared to other furan derivatives.
属性
IUPAC Name |
5-propan-2-ylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5(2)6-3-4-7(11-6)8(9)10/h3-5H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKJSIZIOZVZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275212 | |
| Record name | 5-(1-Methylethyl)-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56311-38-7 | |
| Record name | 5-(1-Methylethyl)-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56311-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Methylethyl)-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(propan-2-yl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


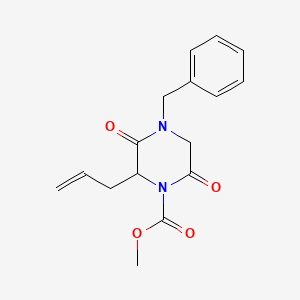
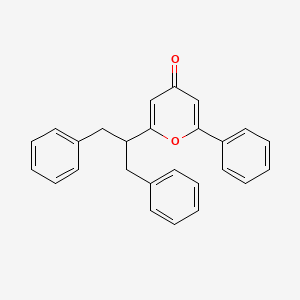
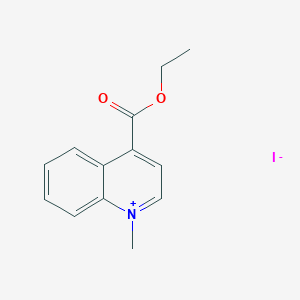
![3-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B3272101.png)
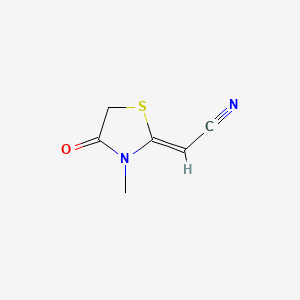
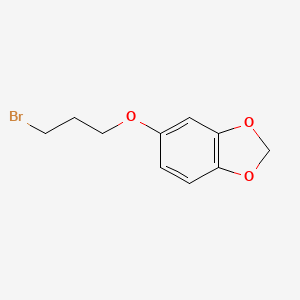
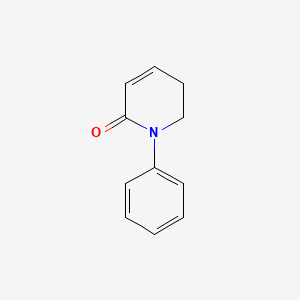
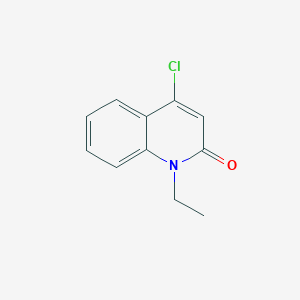
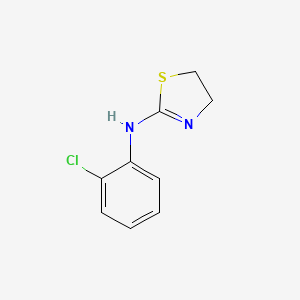
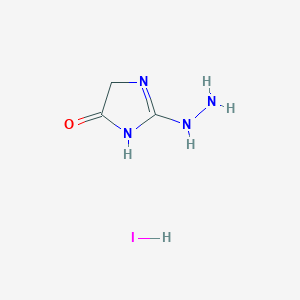
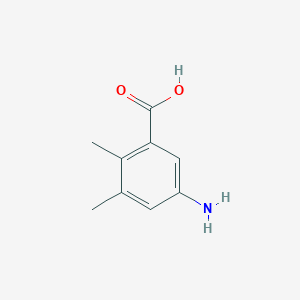
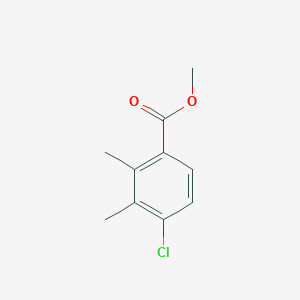
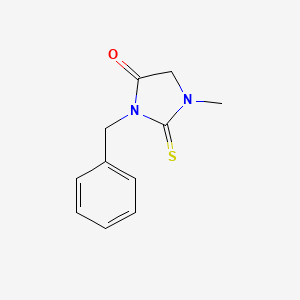
![(1S,2R,4aS,8aR)-1-[2-[(1S,2R,4aS,8aR)-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene](/img/structure/B3272163.png)
